Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, with the Chemical Abstracts Service number 866084-31-3, is a complex organic compound primarily recognized for its role as an intermediate in the synthesis of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK 4 and CDK 6. This compound is significant in the pharmaceutical industry, particularly in the treatment of estrogen receptor-positive and human epidermal growth factor receptor 2-negative breast cancer .
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate falls under the category of piperazine derivatives and pyrimidine analogs. Its structural complexity includes multiple functional groups that contribute to its pharmacological properties.
The synthesis of tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate involves several steps. A notable method includes the reaction of tert-butyl 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridine with vinyl n-butyl ether in the presence of potassium carbonate and palladium catalysts at elevated temperatures (80–85 °C). The resulting product is purified to yield the desired compound .
The reaction typically employs dimethylformamide as a solvent to facilitate the coupling reaction. The use of palladium catalysts is crucial for promoting the formation of carbon-carbon bonds during the synthesis process.
The molecular formula for tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is C33H45N7O4. The structure features a piperazine ring linked to a pyridine moiety and multiple substituents that enhance its biological activity.
Key structural data include:
O=C(N1CCN(C2=CC=C(NC3=NC=C(C(C)=C(C(OCCCC)=C)C(N4C5CCCC5)=O)C4=N3)N=C2)CC1)OC(C)(C)C
.Tert-butyl 4-(6-(1-butoxyvinyl)-8-cyclopentyl...) participates in various chemical reactions typical for piperazine derivatives. These reactions may include nucleophilic substitutions, coupling reactions with electrophiles, and modifications at the nitrogen centers.
In synthetic applications, this compound can be utilized as a building block for further derivatization to create analogs with enhanced pharmacological profiles. The presence of multiple reactive sites allows for diverse synthetic pathways.
The mechanism of action for tert-butyl 4-(6-(1-butoxyvinyl)-...) primarily relates to its role as an intermediate in synthesizing palbociclib. Palbociclib functions by inhibiting cyclin-dependent kinases CDK 4 and CDK 6, which are essential for cell cycle progression. This inhibition results in cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
Research indicates that compounds like palbociclib can significantly reduce tumor growth in estrogen receptor-positive breast cancer models by modulating cell cycle dynamics .
Tert-butyl 4-(6-(1-butoxyvinyl)-...) is typically encountered as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
Key chemical properties include:
Relevant analyses include stability assessments under various conditions (e.g., temperature variations and exposure to light), which are critical for storage and handling guidelines.
Tert-butyl 4-(6-(1-butoxyvinyl)-...) serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of palbociclib, which has been approved for clinical use in treating specific types of breast cancer. Additionally, ongoing research may explore its potential applications in other therapeutic areas due to its structural complexity and biological activity.
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8